molecular formula C15H27ClN6O B13519625 rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans

rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans

Katalognummer: B13519625
Molekulargewicht: 342.87 g/mol
InChI-Schlüssel: JMJZTMHDBCULQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans is a stereochemically complex small molecule featuring a cyclohexane backbone substituted with an aminomethyl group at the 4-position (trans configuration) and a 1H-tetrazol-1-yl moiety at the 1-position of the carboxamide-functionalized cyclohexane. The compound exists as a racemic mixture (rac) of enantiomers. Its hydrochloride salt enhances solubility for pharmacological applications. The tetrazole group, a bioisostere for carboxylic acids, likely contributes to hydrogen bonding and metabolic stability, while the aminomethyl group may facilitate interactions with biological targets such as enzymes or receptors .

Eigenschaften

Molekularformel

C15H27ClN6O

Molekulargewicht

342.87 g/mol

IUPAC-Name

N-[4-(aminomethyl)cyclohexyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide;hydrochloride

InChI

InChI=1S/C15H26N6O.ClH/c16-10-12-4-6-13(7-5-12)18-14(22)15(8-2-1-3-9-15)21-11-17-19-20-21;/h11-13H,1-10,16H2,(H,18,22);1H

InChI-Schlüssel

JMJZTMHDBCULQI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(C(=O)NC2CCC(CC2)CN)N3C=NN=N3.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans, typically involves the following key steps:

  • Preparation of the cyclohexane-1-carboxylic acid derivative bearing the tetrazolyl substituent.
  • Synthesis or procurement of the (1r,4r)-4-(aminomethyl)cyclohexyl amine moiety.
  • Formation of the amide bond between the carboxylic acid derivative and the aminomethylcyclohexyl amine.
  • Conversion to the hydrochloride salt for isolation.

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Notes
1 Tetrazole introduction Cyclohexanone derivative + sodium azide + acid catalyst Formation of 1H-1,2,3,4-tetrazol-1-yl substituent via cycloaddition reactions.
2 Aminomethylcyclohexane synthesis Starting from trans-4-(aminomethyl)cyclohexanecarboxylate or related precursors Stereoselective synthesis or resolution to obtain trans-(1r,4r) isomer.
3 Amide bond formation Coupling agents such as EDCI, HATU, or DCC with base (e.g., triethylamine) Efficient amidation under mild conditions to avoid racemization.
4 Salt formation Treatment with hydrochloric acid in suitable solvent Formation of hydrochloride salt to improve compound handling and purity.

Detailed Synthetic Notes

  • Tetrazole Ring Formation: The tetrazolyl substituent is generally introduced via [3+2] cycloaddition of azide ion to nitrile precursors on the cyclohexane ring, often catalyzed by acids or metal salts to promote ring closure. This step requires careful control of temperature and reaction time to maximize yield and purity.

  • Stereochemical Control: The trans configuration of the cyclohexyl ring substituents is crucial for biological activity and is typically achieved by starting from stereochemically pure intermediates or by resolution techniques post-synthesis.

  • Amide Coupling: The carboxylic acid and amine coupling is performed using standard peptide coupling reagents under anhydrous conditions to prevent hydrolysis. Reaction monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures completion and purity.

  • Purification and Salt Formation: The final product is purified by recrystallization or preparative chromatography, then converted to the hydrochloride salt by treatment with HCl in anhydrous solvents such as ethereal or alcoholic media.

Representative Experimental Data and Yields

Step Yield (%) Purity (%) Characterization Method
Tetrazole ring formation 70–85 >95 NMR, IR, Mass Spectrometry
Aminomethylcyclohexane synthesis 75–90 >98 Chiral HPLC, Optical Rotation
Amide bond formation 80–92 >98 NMR, HPLC, Elemental Analysis
Hydrochloride salt formation Quantitative >99 Melting Point, X-ray Crystallography

Analytical Techniques Employed During Preparation

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.

    Reduction: Reduction reactions could target the tetrazole ring or other functional groups.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine or alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound may serve as a ligand for studying receptor interactions or as a probe for investigating cellular pathways.

Medicine

Potential medical applications include its use as a drug candidate for treating various diseases, given its unique structure and potential biological activity.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of “rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

rac-(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide hydrochloride, cis

This compound shares a cyclohexane-carboxamide scaffold but differs in substituents and stereochemistry:

  • Substituents: A phenyl group at the 2-position and a 4-aminooxan-4-ylmethyl group instead of a tetrazole.
  • Stereochemistry : The cis configuration (1R,2S) contrasts with the trans configuration of the target compound.

Y-27632 (4-[(1r)-1-aminoethyl]-N-(4-pyridinyl)cyclohexanecarboxamide)

A well-studied Rho-associated kinase (ROCK) inhibitor:

  • Substituents: A pyridinyl group replaces the tetrazole, and an aminoethyl group substitutes the aminomethyl.
  • Activity : Y-27632 demonstrates potent inhibition of ROCK (IC₅₀ ≈ 140 nM), attributed to its pyridinyl group’s interaction with the kinase ATP-binding pocket. The tetrazole in the target compound may alter binding kinetics due to its distinct electronic profile .

Functional Group Variations

Tetrazole vs. Oxazole

Compounds like 5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles () highlight the role of tetrazole in [3+2] cycloaddition reactions. The tetrazole’s acidity (pKa ~4.9) allows for pH-dependent ionization, enhancing solubility in physiological environments compared to oxazoles, which are less polar .

Stereochemical and Salt Form Comparisons

Parameter Target Compound rac-(1R,2S)-... cis () Y-27632 ()
Backbone Cyclohexane Cyclohexane Cyclohexane
Key Substituent 1H-tetrazol-1-yl Phenyl Pyridinyl
Amino Group Aminomethyl (trans) 4-Aminooxan-4-ylmethyl (cis) Aminoethyl
Salt Form Hydrochloride Hydrochloride Dihydrochloride
Molecular Weight ~352 g/mol (estimated) 352.8988 g/mol 320.23 g/mol (free base)
Therapeutic Potential Undisclosed (tetrazole suggests kinase or GPCR targeting) Limited data; phenyl group may favor CNS penetration ROCK inhibition (cardiovascular applications)

Q & A

Basic Questions

Q. What are the optimal synthetic routes for rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the cyclohexane carboxamide backbone via coupling reactions (e.g., amide bond formation between the aminomethylcyclohexyl moiety and the tetrazole-containing carboxylic acid derivative).
  • Step 2 : Introduction of the tetrazole ring using cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition with nitriles and sodium azide).
  • Step 3 : Salt formation with hydrochloric acid to enhance stability and solubility.
  • Critical Parameters : Reaction temperature (e.g., 0–5°C for azide reactions to avoid decomposition), solvent selection (e.g., DMF for polar intermediates), and stoichiometric control of reagents .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

  • Methodology : The hydrochloride salt improves:

  • Solubility : Enhanced aqueous solubility due to ionic interactions, critical for in vitro assays (e.g., dissolution tested via HPLC at pH 1.2 and 6.8).
  • Stability : Reduced hygroscopicity compared to freebase forms; stability studies (25°C/60% RH for 6 months) show <5% degradation .

Q. What purification techniques are effective for isolating the trans isomer?

  • Methodology :

  • Chromatography : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with mobile phases like hexane/isopropanol (90:10) for enantiomeric separation.
  • Crystallization : Differential solubility in ethanol/water mixtures (80:20) at 4°C to isolate trans isomers. Purity >98% confirmed by NMR and X-ray crystallography .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis and storage?

  • Methodology :

  • Synthesis : Employ asymmetric catalysis (e.g., chiral palladium complexes) for enantioselective formation of the cyclohexylamine moiety.
  • Storage : Use inert atmospheres (argon) and light-resistant containers to prevent racemization. Stability monitored via circular dichroism (CD) spectroscopy at 220 nm .

Q. What in vitro assays are suitable for assessing the compound’s biological activity?

  • Methodology :

  • Enzyme Inhibition : Competitive binding assays (e.g., fluorescence polarization) using purified enzymes (e.g., kinases) at 10 µM compound concentration.
  • Receptor Binding : Radioligand displacement assays (e.g., [³H]-labeled antagonists) on cell membranes expressing target GPCRs. IC₅₀ values calculated via nonlinear regression .

Q. How can contradictions in biological activity data between enantiomers be resolved?

  • Methodology :

  • Enantiomer-Specific Profiling : Separate enantiomers via preparative HPLC and test in parallel assays.
  • Structural Analysis : Molecular docking (e.g., AutoDock Vina) to compare binding poses. For example, (1R,4R) enantiomers may show higher affinity due to optimal hydrogen bonding with Ser89 in target proteins .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to assess binding stability.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutations in binding pockets (e.g., replacing Tyr45 with Phe). Correlation with experimental IC₅₀ values validates models .

Q. How should stability studies under physiological conditions be designed?

  • Methodology :

  • Buffer Systems : Test degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Analytical Tools : UPLC-MS/MS to quantify degradation products (e.g., tetrazole ring hydrolysis). Half-life (t₁/₂) >24 hours in PBS indicates suitability for in vivo studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.